5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine
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Overview
Description
5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with benzenesulfonyl, difluorophenoxy, and phenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the benzenesulfonyl, difluorophenoxy, and phenyl substituents through various coupling reactions. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Attachment of Difluorophenoxy Group: This can be accomplished through nucleophilic aromatic substitution reactions using 2,4-difluorophenol and suitable leaving groups.
Addition of Phenyl Group: This step may involve cross-coupling reactions such as Suzuki or Heck coupling using phenylboronic acid or phenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain substituents, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenoxy)-2-phenylpyrimidine: Lacks the benzenesulfonyl group, which may result in different reactivity and applications.
5-(Benzenesulfonyl)-2-phenylpyrimidine: Does not have the difluorophenoxy group, potentially altering its chemical properties and biological activity.
5-(Benzenesulfonyl)-4-phenoxypyrimidine: Similar structure but without the fluorine atoms, which can affect its reactivity and interactions.
Uniqueness
5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine is unique due to the presence of both the benzenesulfonyl and difluorophenoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and ability to interact with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3S/c23-16-11-12-19(18(24)13-16)29-22-20(30(27,28)17-9-5-2-6-10-17)14-25-21(26-22)15-7-3-1-4-8-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMWKHKEVKZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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